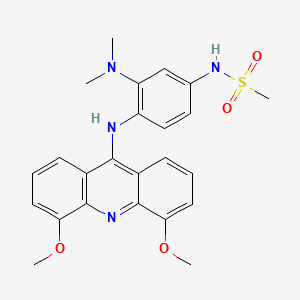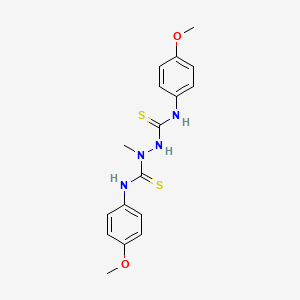
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a hydrazine backbone, with a methyl group and two thioamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently methylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways.
類似化合物との比較
Similar Compounds
- N1,N2-Bis(4-methoxyphenyl)-N1-tosylformamidine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is unique due to its specific structural features, such as the presence of both methoxy and thioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.
特性
CAS番号 |
455880-00-9 |
|---|---|
分子式 |
C17H20N4O2S2 |
分子量 |
376.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbamothioylamino]-1-methylthiourea |
InChI |
InChI=1S/C17H20N4O2S2/c1-21(17(25)19-13-6-10-15(23-3)11-7-13)20-16(24)18-12-4-8-14(22-2)9-5-12/h4-11H,1-3H3,(H,19,25)(H2,18,20,24) |
InChIキー |
NKHPIUHDBXIEIT-UHFFFAOYSA-N |
正規SMILES |
CN(C(=S)NC1=CC=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



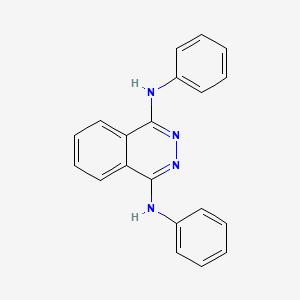
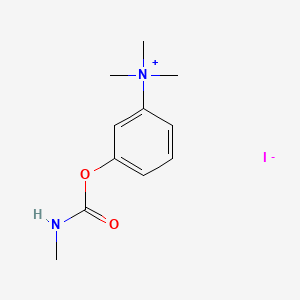
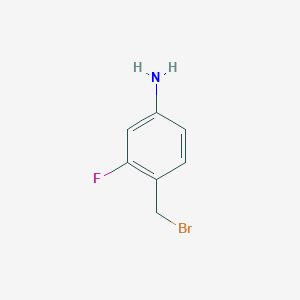
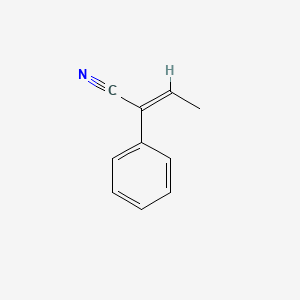
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)

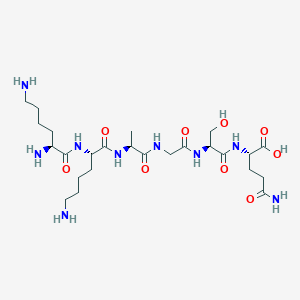
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
